Aminoglutethimide

Übersicht

Beschreibung

Aminoglutethimide is an adrenocortical steroid synthesis inhibitor used in the treatment of Cushing’s syndrome . It acts on a part of the body called the adrenal cortex and affects the production of steroids . It has been used in the treatment of advanced breast and prostate cancer .

Synthesis Analysis

Aminoglutethimide inhibits corticosterone synthesis by the rat adrenal cortex both in vivo and in vitro . In the presence of endogenous or exogenous ACTH, aminoglutethimide causes marked accumulation of adrenal cholesterol .Molecular Structure Analysis

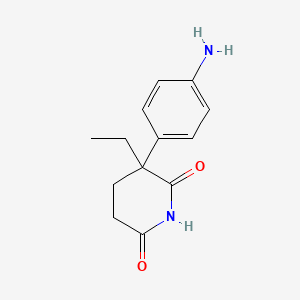

The molecular formula of Aminoglutethimide is C13H16N2O2 . The molar mass is 232.2783 g/mol .Chemical Reactions Analysis

Aminoglutethimide inhibits the enzymatic conversion of cholesterol to D5-pregnenolone, resulting in a decrease in the production of adrenal glucocorticoids, mineralocorticoids, estrogens, and androgens .Physical And Chemical Properties Analysis

Aminoglutethimide is a small molecule with a molecular weight of 232.2783 . Its chemical formula is C13H16N2O2 .Wissenschaftliche Forschungsanwendungen

Treatment of Seizures

- Scientific Field: Neurology

- Application Summary: Aminoglutethimide was initially introduced as an anticonvulsant in 1960 . It was used in the treatment of seizures due to its anticonvulsant properties .

- Methods of Application: Aminoglutethimide is administered orally . The specific dosage and frequency would depend on the patient’s condition and response to the treatment.

- Results/Outcomes: Despite its initial use, it was withdrawn in 1966 due to toxicity . Its steroidogenesis-inhibiting properties were discovered serendipitously and it was subsequently repurposed for other uses .

Treatment of Cushing’s Syndrome

- Scientific Field: Endocrinology

- Application Summary: Aminoglutethimide has been used in the treatment of Cushing’s syndrome . It inhibits the enzymatic conversion of cholesterol to D5-pregnenolone, resulting in a decrease in the production of adrenal glucocorticoids .

- Methods of Application: The usual adult dose for Cushing’s syndrome is 250 mg orally every 6 hours . The adrenocortical response should be monitored carefully, preferably in a hospital setting, while initiating therapy .

- Results/Outcomes: The treatment with aminoglutethimide provides effective palliation in poor-risk patients with advanced Cushing’s syndrome with a response rate and survival time equal to those reported in better-risk patients following surgical adrenalectomy .

Treatment of Breast Cancer

- Scientific Field: Oncology

- Application Summary: Aminoglutethimide has been used in the treatment of advanced postmenopausal breast cancer . It inhibits peripheral and tumour aromatase, which converts androgens to oestrogens .

- Methods of Application: The typical dosage range is 250 to 1000 mg/day . Aminoglutethimide is usually used concomitantly with either hydrocortisone or cortisone acetate in this clinical setting to prevent ACTH reflex phenomenon .

- Results/Outcomes: Treatment with aminoglutethimide has shown to reduce estrogen levels in the body by as much as 92% . This has led to marked suppression of oestrone and oestradiol .

Treatment of Prostate Cancer

- Scientific Field: Oncology

- Application Summary: Aminoglutethimide has been used in the treatment of prostate cancer . It inhibits the conversion of androgens to estrogens, thereby blocking the production of androgens .

- Methods of Application: The usual adult dose for prostate cancer is 250 mg orally twice a day .

- Results/Outcomes: The addition of an androgen receptor pathway inhibitor and/or docetaxel significantly improves survival .

Use in Bodybuilding

- Scientific Field: Sports Medicine

- Application Summary: Aminoglutethimide has been used by bodybuilders for muscle-building and performance-enhancing purposes . It is used to lower circulating levels of cortisol in the body and thereby prevent muscle loss .

- Methods of Application: Aminoglutethimide is taken by mouth three or four times per day .

- Results/Outcomes: The use of Aminoglutethimide in bodybuilding can lead to a strong shift in anabolic to catabolic effects in favor of the former .

Performance Enhancement

- Scientific Field: Sports Medicine

- Application Summary: Aminoglutethimide has been used as a performance-enhancing drug . It inhibits the conversion of cholesterol into steroid hormones and blocks the production of androgens, estrogens, and glucocorticoids .

- Results/Outcomes: The use of Aminoglutethimide as a performance-enhancing drug can lead to a decrease in adrenal secretion of cortisol, which is followed by an increased secretion of pituitary adrenocorticotropic hormone (ACTH) .

Treatment of Adrenal Cortical Tumors

- Scientific Field: Oncology

- Application Summary: Aminoglutethimide is used to treat some kinds of tumors that affect the adrenal cortex . It acts on the adrenal cortex and affects the production of steroids .

Treatment of Overactive Adrenal Cortex

- Scientific Field: Endocrinology

- Application Summary: Aminoglutethimide is sometimes used when the adrenal cortex is overactive without being cancerous . It inhibits the production of steroids, thereby reducing the overactivity of the adrenal cortex .

Treatment of Hypercortisolism

- Scientific Field: Endocrinology

- Application Summary: Aminoglutethimide is used in the treatment of hypercortisolism . It inhibits the enzymatic conversion of cholesterol to D5-pregnenolone, resulting in a decrease in the production of adrenal glucocorticoids .

Treatment of Congenital Adrenal Hyperplasia

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-2-13(8-7-11(16)15-12(13)17)9-3-5-10(14)6-4-9/h3-6H,2,7-8,14H2,1H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBVIMPUHSLWNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022589 | |

| Record name | Aminoglutethimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aminoglutethimide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014501 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>34.8 [ug/mL] (The mean of the results at pH 7.4), Practically insoluble in water, Freely soluble in most organic solvents; poorly soluble in ethyl acetate, 0.1N hydrochloric acid and absolute alcohol; readily soluble in acetone and 100% acetic acid. Practically insoluble in water., 3.71e-01 g/L | |

| Record name | SID46500462 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Aminoglutethimide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00357 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMINOGLUTETHIMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aminoglutethimide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014501 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Aminoglutethimide reduces the production of D5-pregnenolone and blocks several other steps in steroid synthesis, including the C-11, C-18, and C-21 hydroxylations and the hydroxylations required for the aromatization of androgens to estrogens, mediated through the binding of aminoglutethimide to cytochrome P-450 complexes. Specifically, the drug binds to and inhibits aromatase which is essential for the generation of estrogens from androstenedione and testosterone. A decrease in adrenal secretion of cortisol is followed by an increased secretion of pituitary adrenocorticotropic hormone (ACTH), which will overcome the blockade of adrenocortical steroid synthesis by aminoglutethimide. The compensatory increase in ACTH secretion can be suppressed by the simultaneous administration of hydrocortisone. Since aminoglutethimide increases the rate of metabolism of dexamethasone but not that of hydrocortisone, the latter is preferred as the adrenal glucocorticoid replacement. Although aminoglutethimide inhibits the synthesis of thyroxine by the thyroid gland, the compensatory increase in thyroid-stimulating hormone (TSH) is frequently of sufficient magnitude to overcome the inhibition of thyroid synthesis due to aminoglutethimide. In spite of an increase in TSH, aminoglutethimide has not been associated with increased prolactin secretion., Aminoglutethimide produces suppression of the adrenal cortex by inhibiting enzyme conversion of cholesterol to pregnenolone, thus blocking synthesis of adrenal steroid; it may also affect other steps in the synthesis and metabolism of these steroids. A compensatory increase in secretion of adrenocorticotropic hormone (ACTH by the pituitary occurs (except in patients with ACTH-independent adenomas or carcinomas), necessitating glucocorticoid administration to maintain aminoglutethimide's effect. Aminoglutethimide also inhibits estrogen production from androgens in peripheral tissues by blocking the aromatase enzyme. An additional mechanism in breast cancer, involving enhanced metabolism of estrone sulfate, has also been proposed., Cytadren blocks several other steps in steroid synthesis, including the C11, C18, and C21 hydroxylations and the hydroxylations required for the aromatization of androgens to estrogens, mediated through binding of Cytadren to cytochrome complexes., Although Cytadren inhibits the synthesis of thyroxine by the thyroid gland, the compensatory increase in thyroid stimulating hormone (TSH) is frequently sufficient magnitude to overcome the inhibition of thyroid synthesis due to Cytadren. In spite of an increase of TSH, Cytadren has not been associated with increased prolactin secretion., In this small study, the effect of aminoglutethimide on the disposition of estrogens in women with advanced breast cancer was investigated using bolus injections of 4-(14)C-estradiol and 6,7-(3)H-estrone sulfate, alone or in combination. No alterations in estrogen disposition were seen after short term (6 hours) aminoglutethimide administration. During long term (3 weeks to 8 months) aminoglutethimide treatment mean 4-(14)C-estradiol clearance was not changed. (14)C-Estrone sulfate AUC was reduced by 43% at a low dose of aminoglutethimide (125 mg twice daily) and by 65% at a high dose (250 mg 4 times daily) with hydrocortisone acetate 25 mg twice daily. The estrone sulfate terminal elimination rate constant (lambda z) was concurrently increased (mean of 46 and 79%, respectively, with the 2 dosage regimens). A possible increase in estrone sulfate clearance during long term treatment was tested for by injecting 6,7-(3)H-estrone sulfate. These studies revealed a marked increase (mean 104%) in estrone sulfate clearance in patients receiving the high dose aminoglutethimide schedule. Following injection of 4-(14)C-estradiol plus 6,7-(3)H-estrone sulfate, the fraction of 4-(14)C-estradiol metabolized to estrone sulfate was found to be reduced in all patients (mean 13%). A mean increase of 80% in the urinary excretion of (14)C-estriol was observed after 4-(14)C-estradiol administration., Aminoglutethimide (AMG), a potent inhibitor of steroidogenesis used in the treatment of breast cancer and some adrenal pathologies, abolished the induction of ornithine decarboxylase (ODC) elicited by peptide hormones and by dibutyryl-cAMP in steroidogenic tissues. This effect seems to be related to an inhibition of cAMP-dependent protein kinase (IC50 = 287 uM) rather than blockade of the steroidogenic pathway. This inhibition may explain some of the effects observed in AMG treatment which cannot be ascribed to its direct effect on the cytochrome P450scc complex or aromatase. Taking into account that ODC, the rate-limiting enzyme in polyamine synthesis, is elevated in many types of cancer and that overexpression of this enzyme is associated with cell transformation, one may speculate that the inhibitory action of AMG on protein kinase A represents a positive colateral effect of this drug in cancer therapy. | |

| Record name | Aminoglutethimide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00357 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMINOGLUTETHIMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Aminoglutethimide | |

Color/Form |

Cyrstals from methanol or ethyl acetate, Fine, white or creamy white crystalline powder | |

CAS RN |

125-84-8 | |

| Record name | Aminoglutethimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminoglutethimide [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminoglutethimide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00357 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | aminoglutethimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | aminoglutethimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330915 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aminoglutethimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminoglutethimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOGLUTETHIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0O54ZQ14I9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMINOGLUTETHIMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aminoglutethimide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014501 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

223-225, 159-150 °C, 149 - 150 °C | |

| Record name | Aminoglutethimide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00357 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMINOGLUTETHIMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aminoglutethimide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014501 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

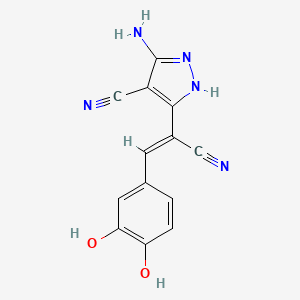

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-((5-Fluoro-3-methylbenzo[b]thiophene)-2-sulfonamido)-3-(methylsulfonyl)phenyl)thiazole-4-carboxylic acid](/img/structure/B1683687.png)